2-(naphthalen-2-yl)-2-oxoacetaldehyde

Vue d'ensemble

Description

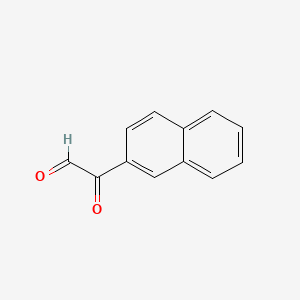

2-(naphthalen-2-yl)-2-oxoacetaldehyde is an organic compound with the molecular formula C₁₂H₈O₂ and a molecular weight of 184.19 g/mol. It is widely used in scientific experiments due to its unique chemical properties.

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Medicinal Chemistry

2-(Naphthalen-2-yl)-2-oxoacetaldehyde has been explored for its potential as a therapeutic agent. Its derivatives have shown biological activity against various targets:

- Antimicrobial Activity : Research indicates that compounds related to this compound exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

- Cytotoxicity : Studies have demonstrated that this compound can selectively induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy .

Table 1: Biological Activity Overview

| Activity Type | Target Pathogen/Cell Line | Observed Effect |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Inhibition of growth |

| Cytotoxicity | MCF-7 (breast cancer) | Induced apoptosis |

| Enzyme Inhibition | Acetylcholinesterase | Inhibition observed |

Materials Science

The compound is also utilized in materials chemistry, particularly in the development of organic light-emitting diodes (OLEDs) and pigments. Its ability to form stable complexes with metals enhances the performance of OLED devices .

Synthesis of Complex Molecules

This compound serves as a precursor for synthesizing more complex molecules, including:

- Triazoles and other heterocycles : These compounds are synthesized through click chemistry methods, demonstrating high yields and efficiency .

Table 2: Synthesis Pathways

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Triazole derivatives | 90 |

| Condensation Reaction | Heterocyclic compounds | 85 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of derivatives of this compound against various bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Cancer Cell Apoptosis

In vitro experiments using MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed that higher concentrations resulted in significant cell death compared to untreated controls .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Activité Biologique

2-(naphthalen-2-yl)-2-oxoacetaldehyde, also known as 2-naphthylglyoxal hydrate, is an organic compound notable for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C_{12}H_{10}O_2

- Molecular Weight : 202.21 g/mol

- Structure : The compound features a naphthalene ring bonded to an aldehyde group, which contributes to its unique reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Protein Crosslinking : It acts as a protein crosslinking agent, forming covalent bonds between amino acids in proteins. This property has been utilized in studies to investigate protein interactions and structure.

- Interaction with Cellular Components : The compound interacts with proteins and DNA, potentially leading to cellular damage. For instance, related compounds like glyoxal have been shown to disrupt glutathione levels and affect mitochondrial function, suggesting a similar mode of action for this compound .

- Synthesis of Heterocyclic Compounds : It serves as a precursor for synthesizing various heterocyclic compounds with potential biological activities .

Case Study 1: Protein Interactions

A study published in the Journal of Biological Chemistry utilized this compound to crosslink proteins in heart muscle cells. This allowed researchers to analyze protein interactions involved in muscle contraction, demonstrating the compound's utility in understanding complex biological processes .

Case Study 2: Mitochondrial Function

Research indicated that exposure to this compound could disrupt mitochondrial function in cellular models. This disruption was linked to alterations in energy metabolism and increased oxidative stress, highlighting potential implications for diseases related to mitochondrial dysfunction .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Glyoxal | CHO | Smaller structure; highly reactive aldehyde |

| 1-Naphthylglyoxal | C_{12}H_{10}O | Similar naphthalene structure; lacks hydration |

| 6-Methoxy-2-naphthylglyoxal hydrate | C_{12}H_{12}O_3 | Contains methoxy group; different biological activity |

| 2-Acetyl-1-naphthol | C_{12}H_{10}O | Acetyl group alters reactivity; less hydrophilic |

The presence of the naphthalene ring combined with the aldehyde functionality distinguishes this compound from these compounds, particularly regarding its reactivity and biological interactions .

The biological effects of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can lead to cellular damage.

- Protein Modification : By forming adducts with amino acid side chains, it can alter protein function and stability.

- DNA Interaction : Its ability to interact with DNA may result in genotoxic effects, contributing to its potential cytotoxicity .

Propriétés

IUPAC Name |

2-naphthalen-2-yl-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZMEYJSJZWIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944758 | |

| Record name | (Naphthalen-2-yl)(oxo)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22115-06-6 | |

| Record name | Naphthylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022115066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC34863 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Naphthalen-2-yl)(oxo)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 2-(naphthalen-2-yl)-2-oxoacetaldehyde oxime in the synthesis process described in the research?

A1: The research utilizes this compound oxime as a key starting material to synthesize a novel 1,2,3,4-tetrahydroquinazoline oxime derivative []. This derivative is of interest because it can act as a tridentate ligand, meaning it can bind to metal ions through three donor atoms. The researchers specifically investigate its complexation with Co(III) and Ni(II) ions, forming complexes with potential applications in various fields. The presence of the naphthalene and oxime groups in the initial this compound oxime likely influences the properties and reactivity of the final ligand and its complexes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.